methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate
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Overview
Description
Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound is characterized by the presence of a benzotriazole moiety, which imparts unique physicochemical properties to the molecule.
Preparation Methods
The synthesis of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate typically involves the reaction of 1H-benzotriazole with 4-chloromethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the benzotriazole moiety replaces the chlorine atom on the benzoate . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Benzotriazole derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to the modulation of their activity . This interaction can result in the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target.
Comparison with Similar Compounds
Methyl 4-[(1H-benzotriazol-1-ylmethyl)amino]benzoate can be compared with other benzotriazole derivatives, such as:
Methyl 4-(1H-imidazol-1-yl)benzoate: This compound is similar in structure but contains an imidazole moiety instead of a benzotriazole moiety. It is used as a heterocyclic building block in chemical synthesis.
1-Phenyl-1H-benzimidazole: This compound contains a benzimidazole moiety and is used in medicinal chemistry for its potential therapeutic properties.
The uniqueness of methyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate lies in its benzotriazole moiety, which imparts distinct physicochemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.3g/mol |
IUPAC Name |
methyl 4-(benzotriazol-1-ylmethylamino)benzoate |
InChI |
InChI=1S/C15H14N4O2/c1-21-15(20)11-6-8-12(9-7-11)16-10-19-14-5-3-2-4-13(14)17-18-19/h2-9,16H,10H2,1H3 |
InChI Key |
CVTSIXHPHVIUFE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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